molecular formula C18H21N7O B2790508 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide CAS No. 1058237-07-2

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide

Cat. No. B2790508
CAS RN: 1058237-07-2
M. Wt: 351.414
InChI Key: MIKNNBLWKFGJBI-UHFFFAOYSA-N
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Description

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H21N7O and its molecular weight is 351.414. The purity is usually 95%.
BenchChem offers high-quality 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential c-Met Kinase Inhibitors

Compounds with a similar structure to the one , specifically [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been studied as potential c-Met kinase inhibitors . These compounds have shown promising results against cancer cell lines such as A549, MCF-7, and HeLa .

Building Blocks for Drugs

The 1,2,4-triazolo[3,4-α]pyridine scaffold, which is structurally similar to your compound, has been widely used in building blocks for drugs . This suggests that your compound could also be used in the development of new drugs.

Potential Treatment for HR Deficient Cancers

Some newly discovered PARP1 inhibitors, which may include your compound, have been suggested as potential therapeutic agents for the treatment of HR deficient cancers .

Antitumor Activities

A series of 6-alkoxy-3-aryl-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine derivatives, which are structurally similar to your compound, have been synthesized and evaluated for their antitumor activities . These compounds have shown potent antiproliferative activities against A549, Bewo, and MCF-7 cells .

Pesticides

The 1,2,4-triazolo[3,4-α]pyridine scaffold has also been used in the development of pesticides . This suggests that your compound could potentially be used in the development of new pesticides.

Overcoming Acquired Resistance to PARP1 Inhibitors

The newly discovered PARP1 inhibitors, which may include your compound, could be used as a pharmacological tool for investigating the mechanism of acquired resistance to PARP1 inhibitors .

Mechanism of Action

Target of Action

Similar compounds bearing a [1,2,4]triazolo[4,3-a]pyrazine moiety have been identified as potential c-met kinase inhibitors . The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration.

Mode of Action

Compounds with similar structures have shown to inhibit c-met kinase . Inhibition of c-Met kinase can prevent the activation of several downstream signaling pathways involved in cell proliferation and survival.

Biochemical Pathways

C-met kinase, a potential target of similar compounds, is involved in several signaling pathways, including the pi3k/akt/mtor and ras/raf/mek/erk pathways . These pathways regulate cell growth, survival, and migration.

Result of Action

Inhibition of c-met kinase by similar compounds can lead to decreased cell proliferation and increased apoptosis .

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c1-13-3-4-15(14(2)11-13)20-18(26)24-9-7-23(8-10-24)17-6-5-16-21-19-12-25(16)22-17/h3-6,11-12H,7-10H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKNNBLWKFGJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide

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